N-(2-chlorobenzyl)-6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
N-(2-chlorobenzyl)-6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a nitrobenzyl group, and a thieno[3,2-d]pyrimidinyl core, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N-(2-chlorobenzyl)-6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the chlorobenzyl and nitrobenzyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
N-(2-chlorobenzyl)-6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-chlorobenzyl)-6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can be compared with similar compounds such as:
N-(2-chlorobenzyl)-3-oxobutanamide: Shares the chlorobenzyl group but differs in the core structure.
4-(2-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine: Contains a chlorobenzyl group but has a different core and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25ClN4O5S |
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Molecular Weight |
541.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C26H25ClN4O5S/c27-21-10-4-3-8-19(21)16-28-23(32)11-2-1-5-13-29-25(33)24-22(12-14-37-24)30(26(29)34)17-18-7-6-9-20(15-18)31(35)36/h3-4,6-10,12,14-15H,1-2,5,11,13,16-17H2,(H,28,32) |
InChI Key |
NIKUXKFSTNRNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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